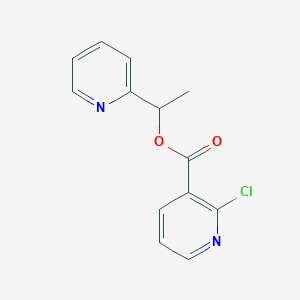

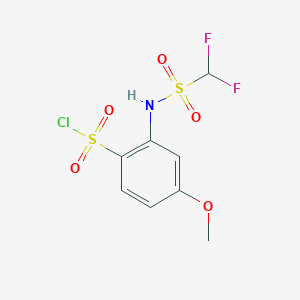

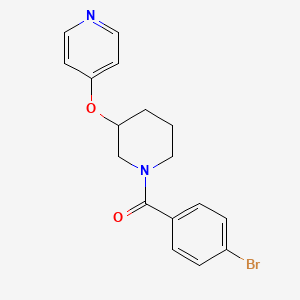

1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as 2-Chloropyridine, involves the direct reaction of pyridine with chlorine . The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine . Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .Chemical Reactions Analysis

While specific reactions involving “1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate” are not available, chloropyridines are generally used as intermediates in many chemical reactions . They can react with nucleophiles to generate pyridine derivatives substituted at various positions on the heterocycle .科学的研究の応用

Fluorescent Probes for Mercury Ion Detection

The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produces novel imidazo[1,2-a]pyridine derivatives. Among these, certain compounds have demonstrated efficiency as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This application is crucial for environmental monitoring and safety assessments related to mercury pollution (Shao et al., 2011).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of new pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs, have been reported. These compounds are analyzed through various spectroscopic methods and theoretical calculations, providing insights into their stability and potential applications in developing novel compounds with targeted properties (Shen et al., 2012).

Corrosion Inhibition of Steel

Studies have demonstrated the effectiveness of certain pyridine derivatives in the corrosion inhibition of steel in sulfuric acid solutions. These compounds act as mixed inhibitors, reducing corrosion rates significantly, which is of great importance in industrial applications to enhance the longevity and durability of steel structures and components (Bouklah et al., 2005).

Coordination Polymers and Magnetic Properties

The synthesis of coordination polymers using pyridine derivatives has been explored, revealing diverse structural types and magnetic properties. These studies contribute to the understanding of molecular magnetism and the development of materials with specific magnetic behaviors, which can be applied in data storage, sensors, and other advanced technologies (Arora et al., 2009).

Antimicrobial and Anticancer Activities

Research into pyridine derivatives has also uncovered compounds with significant antimicrobial and anticancer activities. These findings are crucial for the development of new therapeutic agents, offering potential treatment options for various infections and cancers. The studies highlight the importance of continued investigation into the biological activities of pyridine derivatives (Abdel-megeed et al., 2012).

特性

IUPAC Name |

1-pyridin-2-ylethyl 2-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-9(11-6-2-3-7-15-11)18-13(17)10-5-4-8-16-12(10)14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVGYSDWYRFPML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)OC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyridin-2-ylethyl 2-chloropyridine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B2631573.png)

![(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide](/img/structure/B2631575.png)

![N2-(benzo[d][1,3]dioxol-5-yl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2631582.png)

![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2631589.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2631592.png)